3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
Description
The compound 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a benzamide derivative featuring a 3-methyl-substituted benzamide group linked to a 5-methylindole scaffold.
Properties
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-15-9-11-27(12-10-15)24(29)22-21(19-14-17(3)7-8-20(19)25-22)26-23(28)18-6-4-5-16(2)13-18/h4-8,13-15,25H,9-12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDQNQFFDGCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Substitution with Piperidine: The indole core is then functionalized with a piperidine moiety. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks a suitable electrophile, such as a piperidine carbonyl chloride.
Attachment of the Benzamide Group: The final step involves the formation of the benzamide linkage. This can be done by reacting the substituted indole with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing biological pathways. The piperidine moiety may enhance its binding affinity and specificity. The compound could inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with several benzamide-indole hybrids, differing primarily in substituents and functional groups (Table 1).
Table 1: Structural Comparison of Benzamide-Indole Derivatives
Spectroscopic Data :
Pharmacological and Functional Insights
While direct activity data for the target compound are absent, structural analogs highlight trends:
- CDPPB (): Acts as an mGlu5 positive allosteric modulator, with the cyano group critical for receptor interaction .
- 8e (): Features a sulfonamide group, enabling N,O-bidentate coordination for metal-catalyzed reactions .
The target compound’s 4-methylpiperidine moiety may enhance blood-brain barrier penetration, similar to Q1Y (), while its methyl groups could improve metabolic stability relative to trifluoromethyl analogs .
Biological Activity
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- CAS Number : Not directly available; however, related compounds can provide insights into its properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown activity against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | MRSA, E. coli |
| Tris(1H-indol-3-yl)methylium derivatives | 0.5 | Gram-positive bacteria |
| Indolylquinazolinone derivatives | 0.98 | MRSA, Candida albicans |
Note: MIC refers to Minimum Inhibitory Concentration.
In vitro studies have indicated that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study evaluated the antiproliferative effects of various indole derivatives against cancer cell lines such as HeLa and MCF-7. The results showed that certain analogs exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HeLa, MCF-7 |
| Indole derivatives (e.g., 7d) | 0.34 | MCF-7 |
| Quinazolinone derivatives | 0.52 | HeLa |
Note: IC50 refers to the concentration required to inhibit cell growth by 50%.
The mechanisms underlying the biological activities of indole derivatives are multifaceted:
-
Antimicrobial Mechanism :
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis.
- Interference with protein synthesis.
-
Anticancer Mechanism :
- Induction of apoptosis through caspase activation.
- Cell cycle arrest at G2/M phase.
- Inhibition of tubulin polymerization, leading to disrupted mitosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
